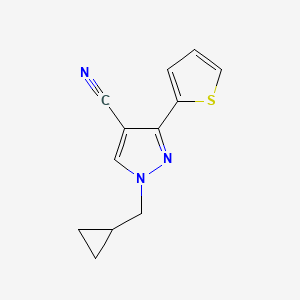

1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbonitrile

Description

Properties

IUPAC Name |

1-(cyclopropylmethyl)-3-thiophen-2-ylpyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3S/c13-6-10-8-15(7-9-3-4-9)14-12(10)11-2-1-5-16-11/h1-2,5,8-9H,3-4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWRKVELTPYSGGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2C=C(C(=N2)C3=CC=CS3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(Cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound, characterized by a pyrazole ring with cyclopropylmethyl and thiophen-2-yl substituents, presents opportunities for various therapeutic applications.

Chemical Structure and Properties

The chemical formula of this compound is with a molecular weight of approximately 229.30 g/mol. The compound's structure allows for diverse interactions with biological macromolecules, which is critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The pyrazole ring can form hydrogen bonds and engage in π-π interactions, influencing the activity of proteins involved in various cellular processes.

Potential Mechanisms Include:

- Enzyme Inhibition: The compound may inhibit specific enzymes, disrupting metabolic pathways.

- Receptor Modulation: It can modulate receptor signaling pathways, affecting physiological responses.

- Interaction with Nucleic Acids: Possible interactions with DNA or RNA could influence gene expression.

Biological Activities

Research indicates that pyrazole derivatives exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, antipyretic, and anticancer properties. Notably, compounds similar to this compound have been reported to show promising results in various biological assays.

Summary of Biological Activities

Case Studies

Several studies have explored the biological effects of pyrazole derivatives similar to this compound:

- Anti-inflammatory Activity : A study demonstrated that a related pyrazole compound significantly reduced inflammation in animal models by inhibiting COX enzymes, which are crucial mediators in the inflammatory response.

- Anticancer Properties : Another investigation revealed that certain pyrazole derivatives induced apoptosis in various cancer cell lines, suggesting potential as anticancer agents.

- Antimicrobial Effects : Research indicated that pyrazole compounds exhibited antimicrobial activities against several bacterial strains, showcasing their potential as therapeutic agents in infectious diseases.

Comparative Analysis

When compared to other similar compounds, such as 1-(cyclopropylmethyl)-3-(phenyl)-1H-pyrazole-4-carbonitrile and 1-(cyclopropylmethyl)-3-(furan-2-yl)-1H-pyrazole-4-carbonitrile, the thiophen-2-yl group in this compound may confer unique electronic properties that enhance its binding affinity to biological targets.

| Compound | Key Features | Biological Activity |

|---|---|---|

| 1-(Cyclopropylmethyl)-3-(phenyl) | Phenyl group instead of thiophene | Moderate anti-inflammatory |

| 1-(Cyclopropylmethyl)-3-(furan) | Furan ring provides different electronic properties | Variable anticancer effects |

Comparison with Similar Compounds

Key Observations:

Substituent Impact on Bioactivity :

- The triazole -containing derivatives (e.g., compounds from ) exhibit strong antimicrobial and anticancer properties due to hydrogen-bonding interactions with biological targets.

- Thiophene -substituted compounds (e.g., the target compound) may show improved metabolic stability compared to phenyl analogues, as sulfur-containing heterocycles resist oxidative degradation .

Nitrile groups at C4 improve dipole interactions in crystal packing, as evidenced by crystallographic studies using tools like Mercury CSD .

Thermal Stability :

- Derivatives with rigid substituents (e.g., triazoles, thiadiazoles) exhibit higher melting points (>130°C), whereas flexible alkyl chains (e.g., isopropyl) reduce melting points .

Q & A

Q. What are effective synthetic routes for 1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbonitrile?

A multi-step synthesis typically involves cyclopropane ring functionalization and heterocyclic coupling. For example:

- Step 1 : React a cyanopyrazole precursor with a cyclopropylmethyl group under basic conditions (e.g., NaOH, triethylamine) to introduce the cyclopropane moiety .

- Step 2 : Couple the intermediate with a thiophene derivative using catalytic copper(I) or palladium-mediated cross-coupling reactions .

Key parameters include solvent selection (THF/water mixtures) and temperature control (50–70°C) to optimize yields (e.g., 56–95% reported for analogous compounds) .

Q. How is the compound characterized post-synthesis?

Standard characterization includes:

- NMR spectroscopy : and NMR to confirm substitution patterns (e.g., cyclopropylmethyl protons at δ 0.5–1.5 ppm, thiophene protons at δ 6.8–7.5 ppm) .

- HRMS : Validate molecular weight with <5 ppm error .

- IR spectroscopy : Detect nitrile stretching (~2230 cm) and thiophene C–S bonds (~690 cm) .

- TLC : Monitor reaction progress (e.g., cyclohexane/ethyl acetate eluent systems) .

Q. What purification methods are effective for this compound?

Flash chromatography using silica gel with gradient elution (e.g., cyclohexane/ethyl acetate, 0–50% ethyl acetate) is widely employed . Dry loading with Celite improves separation efficiency, especially for polar intermediates .

Advanced Research Questions

Q. How can researchers address low yields in cyclopropane ring formation during synthesis?

Low yields often arise from steric hindrance or ring strain. Strategies include:

- Optimizing reaction conditions : Use bulky bases (e.g., CsCO) to enhance nucleophilic substitution .

- Microwave-assisted synthesis : Reduces reaction time and improves cyclopropane stability .

- Protecting groups : Temporarily shield reactive sites (e.g., nitrile groups) during ring formation .

Q. How to resolve contradictions in NMR data for structural validation?

Conflicting NMR signals may indicate tautomerism or impurities. Solutions include:

Q. What computational methods predict the compound’s bioactivity?

- Molecular docking : Use AutoDock or Discovery Studio to simulate binding with target proteins (e.g., bacterial enzymes). For example, pyrazole-thiophene hybrids show affinity for Staphylococcus aureus dihydrofolate reductase (binding energy ≤−8.5 kcal/mol) .

- QSAR modeling : Correlate substituent electronic properties (e.g., Hammett constants) with antimicrobial activity .

Q. How to analyze intermolecular interactions in the compound’s crystal structure?

Q. What strategies validate biological activity against pathogens?

- In vitro antimicrobial assays : Test against Gram-positive (S. aureus) and Gram-negative (K. pneumoniae) strains using MIC (minimum inhibitory concentration) protocols .

- Synergistic studies : Combine with commercial antibiotics (e.g., ciprofloxacin) to assess resistance modulation .

- Metabolic stability assays : Use liver microsomes to evaluate pharmacokinetic profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.